(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone
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Description
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the human ether-a-go-go-related gene (hERG) potassium channel. This compound has been extensively studied for its potential use in treating cardiovascular diseases, such as arrhythmias, and has shown promising results in preclinical studies.
Scientific Research Applications
Crystallography and Molecular Structure
- The crystal and molecular structure analysis of related compounds, such as those incorporating chloropyridinyl and methoxyphenyl groups, has been explored through spectroscopic characterization and X-ray diffraction (XRD) studies. These studies provide insight into intermolecular interactions, including hydrogen bonding and crystal packing phenomena B. Lakshminarayana et al., 2009.
Antimicrobial Activity
- Research on derivatives that include chloropyridinyl and piperidinyl methanone oximes has shown potential antimicrobial activity. Synthesis and evaluation of these derivatives have identified compounds with significant antibacterial and antifungal properties, contributing to the search for new antimicrobial agents L. Mallesha, K. Mohana, 2014.
Synthesis Methods
- Innovative synthesis methods for compounds related to "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone" have been developed. These include microwave-assisted synthesis, which offers advantages in yield, environmental impact, and reaction time compared to conventional methods. Such advancements in synthesis techniques are critical for the efficient production of novel compounds with potential applications in drug development and materials science P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016.
Molecular Interaction Studies
- The interaction of related compounds with biological receptors has been a subject of study to understand their potential therapeutic effects. For example, molecular docking studies have been employed to explore the interaction of synthesized compounds with cancer targets, shedding light on their potential efficacy as anti-cancer agents. This research is pivotal in the discovery and optimization of new drugs B. Lakshminarayana et al., 2018.
properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-16-4-2-3-13(11-16)18(22)21-9-7-15(8-10-21)24-17-6-5-14(19)12-20-17/h2-6,11-12,15H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRWQVGANPMKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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